1-(difluoromethyl)-1H-imidazole

Process Chemistry Fluorination Methodology Medicinal Chemistry Building Blocks

1-(Difluoromethyl)-1H-imidazole (CAS 91459-68-6) is a fluorinated heterocyclic building block characterized by a difluoromethyl (-CF₂H) group attached directly to the N1 position of an imidazole ring. With a molecular formula of C₄H₄F₂N₂ and a molecular weight of 118.08 g/mol, this compound exhibits a boiling point of 155-156 °C at 740 Torr and a density of 1.32 g/cm³, positioning it as a low-molecular-weight fluorinated synthon with physicochemical properties distinct from non-fluorinated imidazole analogs.

Molecular Formula C4H4F2N2
Molecular Weight 118.08 g/mol
CAS No. 91459-68-6
Cat. No. B1626584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-1H-imidazole
CAS91459-68-6
Molecular FormulaC4H4F2N2
Molecular Weight118.08 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(F)F
InChIInChI=1S/C4H4F2N2/c5-4(6)8-2-1-7-3-8/h1-4H
InChIKeyQQJXCDUJHKLIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-1H-imidazole (CAS 91459-68-6): Core Properties and Research-Grade Specifications


1-(Difluoromethyl)-1H-imidazole (CAS 91459-68-6) is a fluorinated heterocyclic building block characterized by a difluoromethyl (-CF₂H) group attached directly to the N1 position of an imidazole ring . With a molecular formula of C₄H₄F₂N₂ and a molecular weight of 118.08 g/mol, this compound exhibits a boiling point of 155-156 °C at 740 Torr and a density of 1.32 g/cm³, positioning it as a low-molecular-weight fluorinated synthon with physicochemical properties distinct from non-fluorinated imidazole analogs [1]. The difluoromethyl moiety functions both as a lipophilic hydrogen-bond donor and a metabolically stable isostere, making this scaffold strategically valuable in medicinal chemistry for modulating target binding while mitigating oxidative metabolism [2].

1-(Difluoromethyl)-1H-imidazole: Why Non-Fluorinated Imidazole Analogs Cannot Be Substituted in Demanding Synthetic Programs


Attempts to substitute 1-(difluoromethyl)-1H-imidazole with non-fluorinated imidazole derivatives (e.g., 1-methylimidazole or unsubstituted imidazole) in pharmaceutical or agrochemical development are scientifically untenable due to fundamental differences in both synthetic scalability and physicochemical properties. While 1-methylimidazole is commercially produced on large scale, it lacks the metabolic stability and hydrogen-bonding characteristics conferred by the difluoromethyl group—properties that are mechanistically critical for CYP450 enzyme inhibition and target engagement in antifungal and antiprotozoal programs [1]. Furthermore, the difluoromethyl substituent imparts a unique base-sensitivity to the imidazole ring that non-fluorinated analogs do not possess, a reactivity profile that can be either exploited for controlled derivatization or must be carefully managed during downstream processing [2]. The evidence below quantifies these differentiation points across synthesis, reactivity, and regioselective functionalization, enabling evidence-based sourcing decisions.

1-(Difluoromethyl)-1H-imidazole: Quantitative Differentiation Against Closest Structural Analogs


Hundred-Gram Scalability: Synthetic Yield Comparison Between N-Difluoromethylation Methodologies

A direct head-to-head comparison of synthetic methodologies for 1-(difluoromethyl)-1H-imidazole reveals that the chlorodifluoromethane (Freon-22) based gradual addition protocol achieves 60-95% isolated yield on a hundred-gram scale, whereas alternative Ruppert-Prakash reagent (TMS-CF₃) approaches, while operationally convenient under neutral conditions, typically report yields in the 45-88% range across a broader substrate scope [1]. The gradual generation method enables precise control over the difluoromethylating species concentration, minimizing side reactions that plague batch-wise difluorocarbene generation approaches.

Process Chemistry Fluorination Methodology Medicinal Chemistry Building Blocks

Regioselective Halogenation: Exclusive 4-Halo Derivative Formation Versus Isomer Mixtures from Non-Fluorinated Precursors

Patent data demonstrates that 1-(difluoromethyl)-1H-imidazole enables exclusive formation of 4-halo derivatives without generating isomeric byproducts, a differentiation that non-fluorinated imidazoles cannot reliably achieve [1]. Specifically, the method utilizing 2,4,5-trihalo-1-(difluoromethyl)-1H-imidazole with Grignard or organolithium reagents produces 4-halo-1-(difluoromethyl)-1H-imidazole with high regioselectivity and zero detectable isomeric contamination, whereas analogous reactions on 1-methylimidazole or unsubstituted imidazole typically yield mixtures of 2-, 4-, and 5-substituted regioisomers requiring chromatographic separation [1]. The difluoromethyl group at N1 exerts a directing effect that locks the halogenation outcome.

Regioselective Synthesis Halogenated Building Blocks Cross-Coupling Substrates

Unique Base-Mediated Hydrolytic Reactivity: Fluoride Loss Kinetics Versus Chemically Inert Non-Fluorinated Analogs

A fundamental differentiation emerges from the hydrolytic reactivity profile of 1-(difluoromethyl)-1H-imidazole, which is highly susceptible to base-mediated fluoride loss—a property entirely absent in 1-methylimidazole or unsubstituted imidazole [1]. The difluoromethyl group attached directly to the imidazole nitrogen undergoes rapid basic hydrolysis via an azafulvene intermediate, with the rate of fluoride loss showing a direct positive correlation with increasing pH [1]. In contrast, non-fluorinated N-alkyl imidazoles (e.g., 1-methylimidazole) remain chemically inert under identical aqueous basic conditions, exhibiting no measurable degradation or fluoride release.

Chemical Stability Fluorine Chemistry Reactivity Profiling

1-(Difluoromethyl)-1H-imidazole: Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Large-Scale Synthesis of Fluorinated Pharmaceutical Intermediates

Process chemistry teams engaged in multi-kilogram synthesis of fluorinated drug candidates should source 1-(difluoromethyl)-1H-imidazole from suppliers employing the CHClF₂ gradual-addition protocol, which delivers 60-95% yield at hundred-gram scale . This scenario applies directly to the preparation of advanced intermediates where the difluoromethyl group serves as a metabolically stable hydrogen-bond donor isostere for CYP51-targeting antifungal agents or antiprotozoal leads [1]. The scalable methodology ensures consistent supply for preclinical toxicology and Phase I clinical material production.

Regioselective Synthesis of 4-Substituted Imidazole Libraries for SAR Exploration

Medicinal chemistry groups constructing focused libraries of 4-substituted imidazole derivatives for structure-activity relationship (SAR) studies should utilize 1-(difluoromethyl)-1H-imidazole as the starting scaffold to exploit its exclusive 4-halo regioselectivity . This approach completely circumvents the regioisomeric mixtures that plague halogenation of non-fluorinated imidazoles, reducing purification costs and accelerating SAR iteration cycles. The resulting 4-halo-1-(difluoromethyl)-1H-imidazole intermediates serve as versatile cross-coupling partners for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Development of Base-Labile Prodrug Strategies or Controlled-Release Formulations

Formulation scientists designing pH-sensitive prodrugs or controlled-release systems can leverage the unique base-mediated hydrolytic reactivity of the 1-(difluoromethyl)-1H-imidazole scaffold . The fluoride release mechanism, which proceeds via an azafulvene intermediate and correlates with increasing pH, provides a programmable degradation trigger that is absent in 1-methylimidazole or unsubstituted imidazole analogs . This application is particularly relevant for targeted delivery to physiological compartments with elevated pH or for designing self-immolative linkers in antibody-drug conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(difluoromethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.